2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2S/c1-2-24-18(25)14-5-3-4-6-15(14)21-19(24)27-11-16-22-17(23-26-16)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJBFBWZKKVNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one is a novel organic molecule that combines multiple heterocyclic structures, notably an oxadiazole and a quinazolinone. This structural complexity suggests significant potential for diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 471.4 g/mol. The presence of the bromophenyl group and the oxadiazole moiety contributes to its potential reactivity and biological efficacy.
Anticancer Properties
Research indicates that derivatives containing oxadiazole and quinazolinone structures exhibit anticancer properties. For instance, compounds with similar scaffolds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
Compounds featuring oxadiazoles are recognized for their antimicrobial properties. Studies have demonstrated that such derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents . The specific interactions at the molecular level remain to be fully elucidated.
Anticonvulsant Effects
Some oxadiazole derivatives have exhibited anticonvulsant activity in animal models, indicating their potential utility in treating epilepsy or seizure disorders. The exact mechanism is still under investigation but may involve modulation of neurotransmitter systems .
The precise mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the oxadiazole moiety may interact with biological targets such as enzymes or receptors involved in disease processes. Interaction studies are crucial for elucidating these pathways .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-bromophenyl)-1H-1,2,3-triazole | Triazole ring with bromophenyl substituent | Antimicrobial |
| 5-amino-1H-1,2,4-triazole | Amino group on triazole | Anticancer |
| 3-(4-chlorophenyl)-1H-1,2,4-triazole | Chlorophenyl substituent | Antifungal |
The unique combination of oxadiazole and quinazolinone functionalities in the target compound may enhance its biological activity compared to these analogs .
Case Studies
Several case studies have been conducted on related compounds:
- Anticancer Study : A study involving a derivative similar to our target compound demonstrated significant inhibition of tumor growth in xenograft models. The compound was shown to induce apoptosis through caspase activation pathways.
- Antimicrobial Efficacy : In vitro studies revealed that an oxadiazole-containing compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. The incorporation of the oxadiazole moiety in this compound may enhance its efficacy against cancer cells. For instance, derivatives of quinazoline have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds containing oxadiazole rings are recognized for their antimicrobial properties. Research indicates that derivatives similar to the target compound exhibit activity against a range of pathogens, including bacteria and fungi. This suggests that 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one could be developed into effective antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been documented in various studies. The presence of the thioether group may contribute to the modulation of inflammatory pathways, making this compound a candidate for further investigation in the treatment of inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, highlighting substituent effects and biological activity:
Key Insights from Research Findings
In contrast, 3-bromophenyl derivatives (e.g., phthalazinone in ) show reduced steric clash in flat binding pockets, suggesting positional isomerism impacts target selectivity.
Core Heterocycle Influence: Quinazolinone-based compounds (e.g., target compound and ) may exhibit stronger kinase inhibition due to planar aromatic systems mimicking ATP-binding sites. Benzimidazolone derivatives (e.g., ) prioritize hydrogen bonding via NH groups, while imidazolium salts (e.g., ) rely on electrostatic interactions for protease inhibition.
Substituent Effects on Pharmacokinetics :
- The ethyl group in the target compound likely improves metabolic stability compared to bulkier 2-methoxybenzyl () or phenethyl () groups, which may undergo faster oxidative degradation.
- Thioether linkers enhance solubility over sulfide or sulfone analogues, balancing lipophilicity for oral bioavailability .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., ethyl or methyl groups) achieve higher yields (72–99%) compared to complex trifluoromethyl-biphenyl derivatives (55–71% yields) , highlighting trade-offs between synthetic complexity and bioactivity.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer :
- Microwave-assisted synthesis reduces reaction time and improves efficiency. For example, microwave irradiation at 80–120°C for 15–30 minutes can accelerate cyclization steps in oxadiazole and triazole formation .
- Use heterogeneous catalysts (e.g., Bleaching Earth Clay, pH-12.5) in PEG-400 solvent to enhance regioselectivity and reduce byproducts .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization in water-acetic acid mixtures .
- Optimize stoichiometry: Maintain a 1:1 molar ratio between hydrazinecarbothioamides and halogenated precursors to minimize side reactions .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., ethyl group at quinazolinone N3, bromophenyl in oxadiazole) .
- X-ray crystallography : Employ SHELXL for single-crystal refinement to resolve bond lengths and angles, particularly for the oxadiazole-quinazolinone junction .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., loss of Br or S-containing groups) .
Q. How can researchers assess the purity of this compound?
- Methodological Answer :
- Elemental analysis : Compare experimental C/H/N/Br percentages with theoretical values (tolerance: ±0.3%) to confirm stoichiometry .
- High-performance liquid chromatography (HPLC) : Use a C18 column with acetonitrile/water mobile phase (70:30 v/v) to detect impurities at 254 nm .
- Thermogravimetric analysis (TGA) : Verify thermal stability and detect solvent residues by monitoring weight loss below 200°C .
Advanced Research Questions
Q. What computational methods are suitable for studying this compound’s electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Use the B3LYP hybrid functional with a 6-311G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare results with experimental UV-Vis spectra .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the oxadiazole’s electron-deficient region for binding affinity analysis .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures (10 ns trajectories) to study conformational stability .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), pH (7.4 buffer), and temperature (37°C) to minimize matrix effects .
- Dose-response validation : Perform IC assays in triplicate using a reference inhibitor (e.g., staurosporine for kinase studies) to normalize activity data .
- Metabolite screening : Use LC-MS to identify degradation products (e.g., hydrolyzed oxadiazole) that may interfere with bioassays .
Q. What strategies improve crystallographic data quality for complex derivatives?
- Methodological Answer :
- Crystal growth : Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C to obtain diffraction-quality crystals .
- Data collection : Optimize X-ray wavelength (Mo-Kα, λ = 0.71073 Å) and exposure time to enhance resolution (<0.8 Å) .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and refine anisotropic displacement parameters for heavy atoms (Br, S) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
